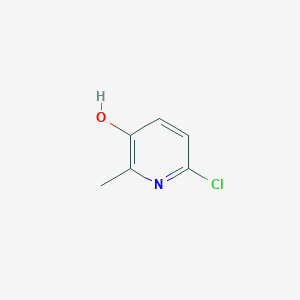
6-Chloro-2-methylpyridin-3-ol
概要
説明
“6-Chloro-2-methylpyridin-3-ol” is a chemical compound with the molecular formula C6H6ClNO . It has a molecular weight of 143.57 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-2-methylpyridin-3-ol” include a melting point of 190-191°C . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Synthesis and Material Applications
6-Chloro-2-methylpyridin-3-ol, as a chemical compound, has seen various applications in the field of organic synthesis and material science. Although direct studies on this compound are limited, insights from related pyridine derivatives suggest potential pathways and applications.
One significant application is in the synthesis of complex organic compounds and intermediates for pharmaceuticals and agrochemicals. For example, derivatives of methylpyridine have been utilized in the development of novel compounds with antimicrobial activities. The study by Gangadasu et al. (2009) illustrates this by synthesizing 2-chloro-5-methylpyridine-3-olefin derivatives, which upon photochemical isomerization, showed promising antifungal properties (Gangadasu et al., 2009).
Additionally, the structural and electronic properties of chloro-methylpyridine compounds have been a subject of research, indicating their potential in materials science, especially in the development of novel organometallic complexes with unique photophysical properties. Ionkin et al. (2005) have demonstrated the synthesis of mono-cyclometalated platinum(II) complexes using a derivative of methylpyridine, showcasing applications in electroluminescent devices (Ionkin et al., 2005).
Catalytic and Chemical Transformations
The reactivity of pyridine derivatives also extends to their use as ligands in catalytic processes, which can be crucial for facilitating a variety of chemical transformations. Winter et al. (2011) reviewed the catalytic applications of terpyridines and their transition metal complexes, highlighting their versatility in organometallic catalysis, from polymerization reactions to organic transformations (Winter et al., 2011).
Safety and Efficiency in Chemical Production
Furthermore, the synthesis and purification processes involving chloro-methylpyridines point towards the importance of safety and efficiency in chemical manufacturing. Sang et al. (2020) discussed the use of a circular microreaction method for the synthesis of 3-methylpyridine-N-oxide, an intermediate in producing nicotine insecticides, demonstrating a safer and more efficient approach to handling exothermic reactions in industrial settings (Sang et al., 2020).
Safety And Hazards
The safety information for “6-Chloro-2-methylpyridin-3-ol” includes the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
6-chloro-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUKVIWQEQZDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methylpyridin-3-ol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451519.png)
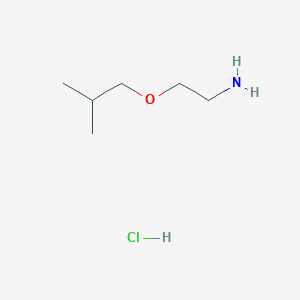
![Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1451522.png)
![3-{[(3-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B1451523.png)
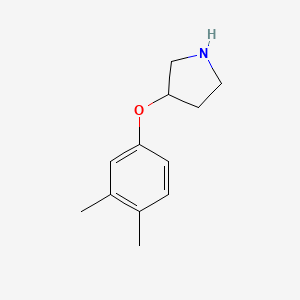
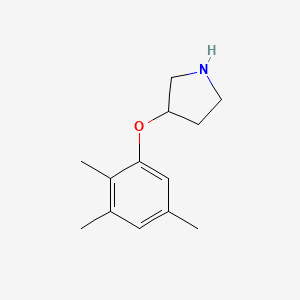
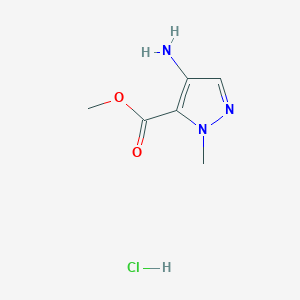
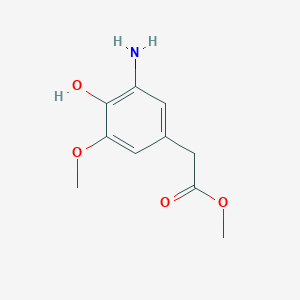
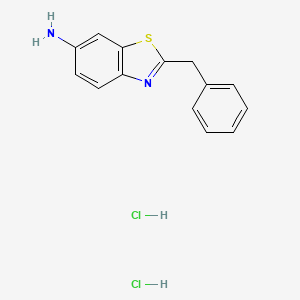
![1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1451533.png)
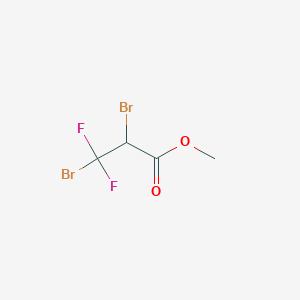
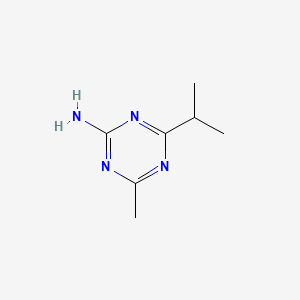
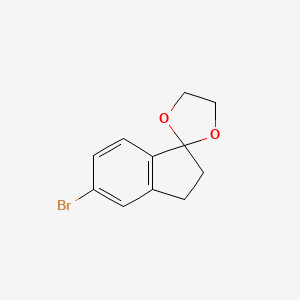
![5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1451541.png)